molecular formula C17H20N4O B7455303 N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide

N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide

Cat. No. B7455303
M. Wt: 296.37 g/mol
InChI Key: NOLDQLBSJOSTCW-UHFFFAOYSA-N
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Description

N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The activation of the dopamine D2 receptor by N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide results in the inhibition of adenylyl cyclase activity and the activation of potassium channels, which leads to a decrease in intracellular calcium levels. This, in turn, leads to the inhibition of neurotransmitter release, which is responsible for the therapeutic effects of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide.
Biochemical and Physiological Effects:
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter release, and the activation of potassium channels. Additionally, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide for lab experiments is its high potency and selectivity for the dopamine D2 receptor, which makes it a valuable tool for studying the mechanisms involved in dopamine signaling. However, one of the limitations of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its pharmacokinetic properties. Additionally, the development of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide analogs with improved solubility and selectivity could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloropyridine-2-carboxylic acid with benzylamine to form the intermediate product, 4-benzylpyridin-2-ylamine. This intermediate product is then reacted with piperazine-1-carboxylic acid to form the final product, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide. The synthesis of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been reported in several research articles and can be carried out using different methods, including microwave irradiation and solvent-free conditions.

Scientific Research Applications

N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide acts as a potent dopamine D2 receptor agonist, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are common mechanisms involved in the pathogenesis of neurodegenerative diseases.

properties

IUPAC Name

N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLDQLBSJOSTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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